molecular formula C17H19ClN2O3S B4150912 N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide

N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide

Cat. No.: B4150912
M. Wt: 366.9 g/mol
InChI Key: ZRYZHFMYCWKSGV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methylphenyl group, and a methylsulfonyl group attached to an alaninamide backbone. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate compound. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide exerts its effects involves interaction with specific molecular targets. For instance, in its antimalarial activity, it may inhibit enzymes critical for the survival of the Plasmodium parasite. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide apart is its combination of functional groups, which confer unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-8-10-14(11-9-12)20(24(3,22)23)13(2)17(21)19-16-7-5-4-6-15(16)18/h4-11,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZHFMYCWKSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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